5-cyano-N,N-diethyl-4-(furan-2-yl)-2-methyl-6-sulfanylidene-1H-pyridine-3-carboxamide
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Description
Scientific Research Applications
Antiprotozoal Agents
- Compounds structurally related to 5-cyano-N,N-diethyl-4-(furan-2-yl)-2-methyl-6-sulfanylidene-1H-pyridine-3-carboxamide have shown significant potential as antiprotozoal agents. In particular, studies have synthesized and evaluated various derivatives for their efficacy against protozoal infections, demonstrating strong DNA affinities and excellent in vivo activity in certain models (Ismail et al., 2004).
PET Imaging of Microglia
- A specific derivative of this compound, [11C]CPPC, has been identified as a PET (Positron Emission Tomography) radiotracer for the macrophage colony-stimulating factor 1 receptor (CSF1R). This is particularly significant for imaging reactive microglia and studying neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).
Synthesis and Characterization
- Research has focused on synthesizing and characterizing derivatives of 5-cyano-N,N-diethyl-4-(furan-2-yl)-2-methyl-6-sulfanylidene-1H-pyridine-3-carboxamide. These include the study of their crystal structures, spectroscopic properties, and reactivity, which are crucial for understanding their potential applications in various fields (Anuradha et al., 2014).
Cyclization Reactions
- Research has also explored the cyclization reactions of related compounds, which can lead to the creation of new heterocyclic systems. These reactions are important in the synthesis of novel compounds with potential applications in pharmaceuticals and materials science (Remizov et al., 2019).
Nonlinear Optical (NLO) Properties
- Some derivatives have been investigated for their nonlinear optical properties, which are significant for applications in optoelectronics and photonics. This includes studies on the synthesis and characterization of novel organic nonlinear optical chromophores containing furan conjugating bridges (Tang et al., 2012).
properties
IUPAC Name |
5-cyano-N,N-diethyl-4-(furan-2-yl)-2-methyl-6-sulfanylidene-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-4-19(5-2)16(20)13-10(3)18-15(22)11(9-17)14(13)12-7-6-8-21-12/h6-8H,4-5H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUNUQMWHATEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(NC(=S)C(=C1C2=CC=CO2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24832103 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-cyano-N,N-diethyl-4-(2-furyl)-6-mercapto-2-methylnicotinamide | |
CAS RN |
851175-85-4 |
Source
|
Record name | 5-cyano-N,N-diethyl-4-(furan-2-yl)-2-methyl-6-sulfanylpyridine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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